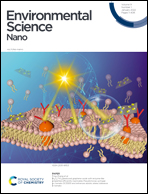Synergistic and non-synergistic impact of HAP-based nano fertilizer and PGPR for improved nutrient utilization and metabolite variation in hemp crops†
Environmental Science: Nano Pub Date: 2023-09-11 DOI: 10.1039/D3EN00380A
Abstract
Abundant use of nitrogenous fertilizers leads to wasteful expense and environmental degradation through excessive urea availability. We synthesized urea-hydroxyapatite nano fertilizer (UHAPF). Through characterization, we revealed controlled nitrogen release due to reduced hydroxyapatite (HAP) dissolution. Combined application of Bacillus megaterium and Pseudomonas aeruginosa with UHAPF demonstrated improved plant growth in a pot experiment compared to individual treatments, indicating reduced nitrogen loss under field conditions. In a vertical-column setup, gradual nitrogen release in ∼30 days was exhibited by UHAPF. We explored variation in secondary-metabolite formation in industrial cannabis and found that nanofertilizers enhanced nutrient uptake, biofertilizers improved soil health and both affected synergistic cannabinoid production. The presence of 2,4-DTBP during GC-MS prompted additional environmental and health investigations. Our research findings emphasize sustainable approaches for nutrient management, enhanced crop yields and reducing excess nitrogen losses by suggesting novel nano-fertilizer formulations.

Recommended Literature
- [1] Characterisation of peroxidation products arising from culinary oils exposed to continuous and discontinuous thermal degradation processes†
- [2] Boosting electrocatalytic oxygen evolution activity of bimetallic CoFe selenite by exposing specific crystal facets†
- [3] Characterisation of three terpene synthases for β-barbatene, β-araneosene and nephthenol from social amoebae†
- [4] Bridging model and real catalysts: general discussion
- [5] Book reviews
- [6] Cellular uptake and targeting of low dispersity, dual emissive, segmented block copolymer nanofibers†
- [7] Borazine-based inorganic–organic hybrid cyclomatrix microspheres by silicon/boron exchange precipitation polycondensation†
- [8] CDASE—A reliable scheme to explain the reactivity sequence between Diels–Alder pairs†
- [9] Capping agent replacement induced self-organization of ultrathin nanowires: a new and general approach for fabricating noble metal nanoporous films with small ligament sizes†
- [10] Chain-like assembly of gold nanoparticles on artificial DNA templates via ‘click chemistry’†










